molecular formula C13H14N2O3 B13933152 Ethyl 3-amino-8-methoxyquinoline-6-carboxylate

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate

Cat. No.: B13933152
M. Wt: 246.26 g/mol
InChI Key: SQUUMEXSNDEBDD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid (Ag3PW12O40). This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate in excellent yields . Another method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate using PEG-supported sulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of transition-metal catalyzed synthetic methodologies for the synthesis of quinoline derivatives is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions contribute to its biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and amino groups enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-amino-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3,14H2,1-2H3

InChI Key

SQUUMEXSNDEBDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)N)OC

Origin of Product

United States

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